Cas no 869950-39-0 (2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide)

2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide is a thiophene-based organic compound featuring a 2,4-dimethylphenyl substituent and a carboxylic acid amide functional group. This structure imparts versatility in synthetic applications, particularly as a building block for heterocyclic chemistry and pharmaceutical intermediates. The presence of both amino and amide groups enhances its reactivity, enabling participation in condensation, cyclization, and other functionalization reactions. Its well-defined molecular framework ensures consistent performance in research and development settings. The compound is valued for its potential in medicinal chemistry, where thiophene derivatives are explored for bioactive properties. Proper handling and storage under inert conditions are recommended to maintain stability.
2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide structure
869950-39-0 structure
Product name:2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide
CAS No:869950-39-0
MF:C13H14N2OS
MW:246.328
CID:3058006
PubChem ID:7023144

2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide
    • STK399928
    • AKOS000305068
    • 869950-39-0
    • 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide
    • MDL: MFCD02854994
    • Inchi: InChI=1S/C13H14N2OS/c1-7-3-4-9(8(2)5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16)
    • InChI Key: GRWBTXZENULKJJ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)N)N)C

Computed Properties

  • Exact Mass: 246.08268425Da
  • Monoisotopic Mass: 246.08268425Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 97.4Ų

2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
030400-250mg
2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide
869950-39-0
250mg
£152.00 2022-03-01
Fluorochem
030400-1g
2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide
869950-39-0
1g
£372.00 2022-03-01
Fluorochem
030400-2g
2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide
869950-39-0
2g
£598.00 2022-03-01
Crysdot LLC
CD11040207-250mg
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide
869950-39-0 97%
250mg
$405 2024-07-18

Additional information on 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide

Introduction to 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide (CAS No. 869950-39-0)

2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide (CAS No. 869950-39-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide is composed of a thiophene ring substituted with an amino group and a 2,4-dimethylphenyl group. The thiophene ring, a five-membered heterocyclic compound containing sulfur, imparts unique electronic and steric properties to the molecule. These properties are crucial for its potential biological activities and interactions with biological targets.

The synthesis of 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide can be achieved through various routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with thioglycolic acid to form the corresponding thiophene derivative. Subsequent steps include the introduction of the amino group and carboxylic acid amide functionality through appropriate chemical transformations. Recent advancements in synthetic methodologies have focused on improving the efficiency and yield of these reactions, making the compound more accessible for large-scale production.

In terms of biological activities, 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has indicated that this compound can effectively inhibit the activity of certain kinases, which are key regulators of cellular processes such as cell growth and differentiation. This property makes it a potential candidate for the development of anticancer drugs.

Furthermore, 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is associated with numerous diseases. Preclinical studies have shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines. These findings suggest its potential use in treating inflammatory disorders such as arthritis and asthma.

The pharmacokinetic properties of 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide are also an important aspect of its evaluation as a therapeutic agent. Studies have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its therapeutic potential. Recent research has highlighted the importance of optimizing these properties to enhance the bioavailability and efficacy of the compound.

In addition to its therapeutic applications, 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide has been explored for its use in diagnostic imaging. The unique electronic properties of the thiophene ring make it suitable for conjugation with imaging agents such as fluorophores or radiotracers. This conjugation can enable non-invasive visualization of specific biological processes or disease markers, providing valuable insights for diagnostic purposes.

The safety profile of 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide is another critical factor in its development as a pharmaceutical agent. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to ensure its safety in human subjects before it can be advanced to clinical trials.

In conclusion, 2-Amino-4-(2,4-dimethyl-phenyl)-thiophene-3-carboxylic acid amide (CAS No. 869950-39-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for future advancements in drug discovery and development.

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